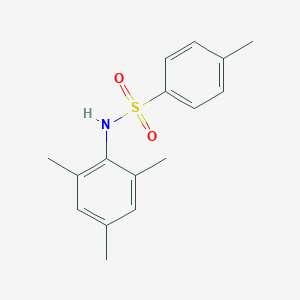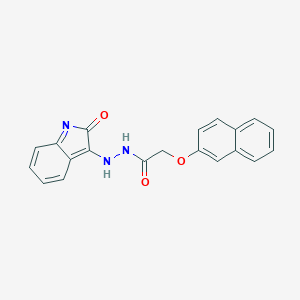![molecular formula C15H16N2O3S B230156 N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as TSA, and it is a potent inhibitor of histone deacetylases (HDACs).
Wirkmechanismus
TSA inhibits HDACs by binding to the catalytic domain of the enzyme. This binding leads to the formation of a stable complex between TSA and the HDAC, which prevents the HDAC from deacetylating histones. As a result, histone acetylation levels increase, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
TSA has been shown to have various biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, TSA has also been shown to induce apoptosis in cancer cells. This effect is thought to be due to TSA's ability to increase the expression of pro-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TSA in lab experiments is its potency as an HDAC inhibitor. TSA is a potent inhibitor of HDACs and can be used at low concentrations to achieve significant effects. However, one of the limitations of using TSA is its potential toxicity. TSA has been shown to induce apoptosis in some cell types, and its effects on normal cells are not well understood.
Zukünftige Richtungen
There are many potential future directions for the study of TSA. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the study of TSA's effects on non-histone proteins, such as transcription factors. Additionally, there is ongoing research into the potential clinical applications of TSA in cancer treatment. Overall, the study of TSA has the potential to lead to significant advances in our understanding of epigenetics and cancer biology.
Synthesemethoden
The synthesis of N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide involves the reaction of p-toluenesulfonyl chloride with 2-aminophenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure TSA.
Wissenschaftliche Forschungsanwendungen
TSA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of TSA is in the study of epigenetics. TSA is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure. By inhibiting HDACs, TSA leads to an increase in histone acetylation, which results in a more open chromatin structure and increased gene expression.
TSA has also been studied for its potential applications in cancer research. HDACs are often overexpressed in cancer cells, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, TSA can lead to increased gene expression and potentially inhibit cancer cell growth.
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[2-[(4-methylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-7-9-13(10-8-11)21(19,20)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
AXUOAOVPLBHUIV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



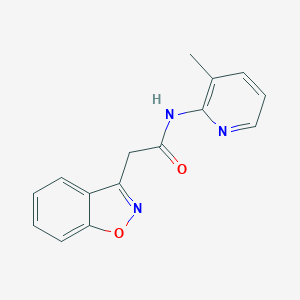
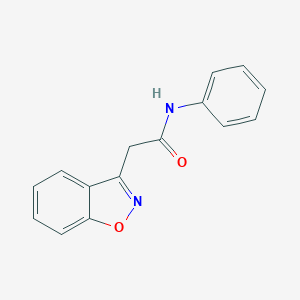
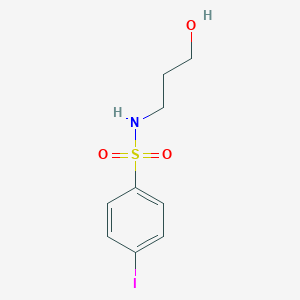
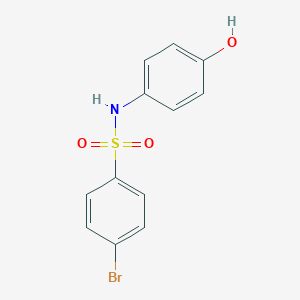
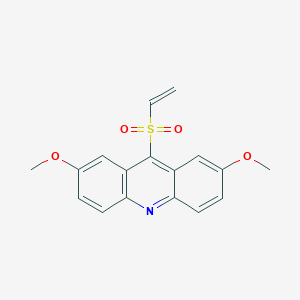
![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
